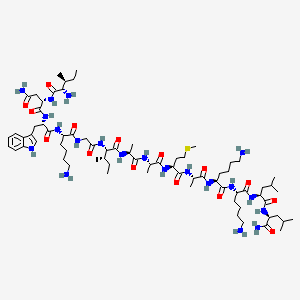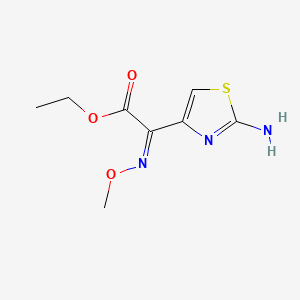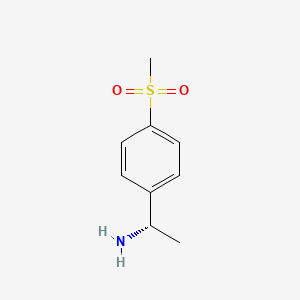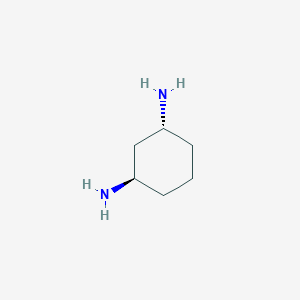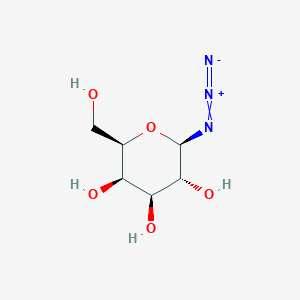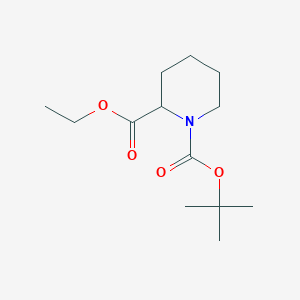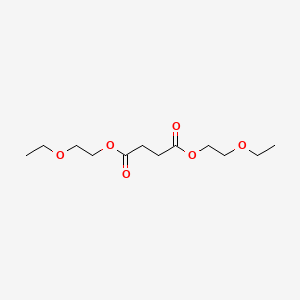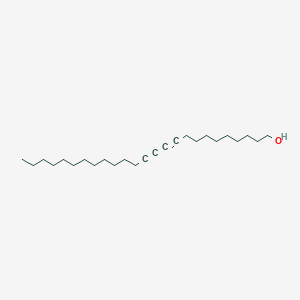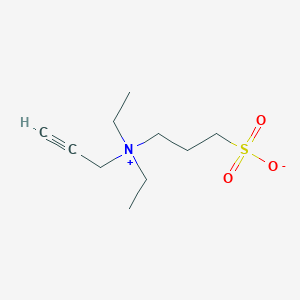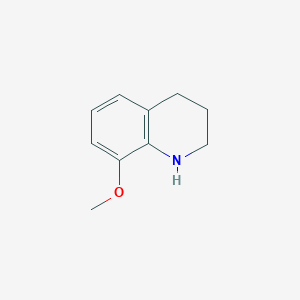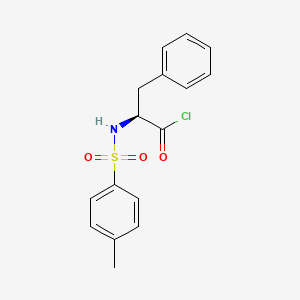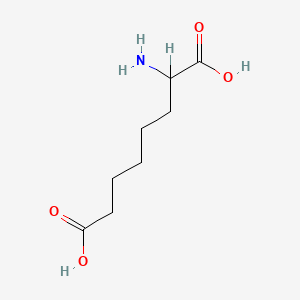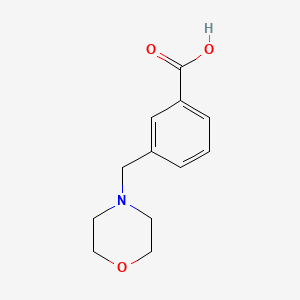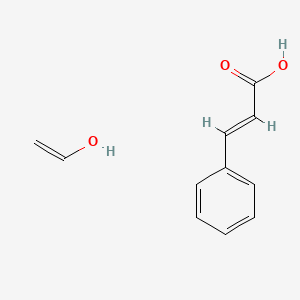
乙烯醇,均聚物,3-苯基-2-丙烯酸酯
描述
Ethenol;(E)-3-phenylprop-2-enoic acid, also known as trans-cinnamic acid, is an organic compound with the formula C9H8O2. It is a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents. This compound is naturally occurring and can be found in the essential oils of cinnamon and other plants. It is widely used in the flavor and fragrance industry due to its pleasant odor.
科学研究应用
Ethenol;(E)-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: It is investigated for its potential anti-cancer properties and its ability to inhibit the growth of certain cancer cells.
Industry: It is used in the flavor and fragrance industry to impart a cinnamon-like aroma to products.
准备方法
Synthetic Routes and Reaction Conditions
Ethenol;(E)-3-phenylprop-2-enoic acid can be synthesized through several methods:
Perkin Reaction: This classical method involves the condensation of benzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out at elevated temperatures.
Knoevenagel Condensation: This method involves the reaction of benzaldehyde with malonic acid in the presence of a base like piperidine. The reaction proceeds under reflux conditions to yield the desired product.
Aldol Condensation: This method involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature.
Industrial Production Methods
In industrial settings, ethenol;(E)-3-phenylprop-2-enoic acid is often produced via the Perkin reaction due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors, and the product is purified through recrystallization.
化学反应分析
Types of Reactions
Ethenol;(E)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to cinnamyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Cinnamyl alcohol.
Substitution: Nitro-cinnamic acid, bromo-cinnamic acid.
作用机制
The mechanism by which ethenol;(E)-3-phenylprop-2-enoic acid exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anti-cancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Action: It scavenges free radicals and reduces oxidative stress in cells.
相似化合物的比较
Ethenol;(E)-3-phenylprop-2-enoic acid can be compared with other similar compounds such as:
Cinnamaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group. It is also found in cinnamon oil and has a strong cinnamon odor.
Cinnamyl Alcohol: The reduced form of ethenol;(E)-3-phenylprop-2-enoic acid, containing an alcohol group. It is used in perfumery and flavoring.
Benzoic Acid: The oxidized form of ethenol;(E)-3-phenylprop-2-enoic acid. It is widely used as a food preservative.
Ethenol;(E)-3-phenylprop-2-enoic acid is unique due to its combination of aromatic and carboxylic acid functional groups, which contribute to its diverse chemical reactivity and wide range of applications.
属性
IUPAC Name |
ethenol;3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.C2H4O/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-3/h1-7H,(H,10,11);2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCVHWNULIPQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO.C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9050-06-0 | |
| Details | Compound: Ethenol, homopolymer, 3-phenyl-2-propenoate | |
| Record name | Ethenol, homopolymer, 3-phenyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9050-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60920356 | |
| Record name | 3-Phenylprop-2-enoic acid--ethenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9050-06-0 | |
| Record name | 3-Phenylprop-2-enoic acid--ethenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


